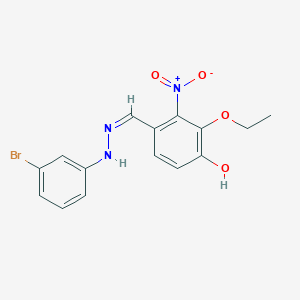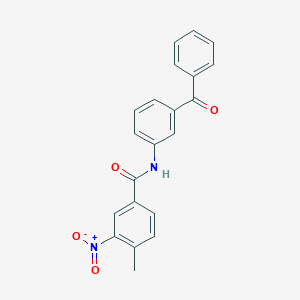![molecular formula C16H23NO3S B6137687 2-(4-methoxybenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6137687.png)
2-(4-methoxybenzyl)-4-[3-(methylthio)propanoyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxybenzyl)-4-[3-(methylthio)propanoyl]morpholine is a chemical compound that has been widely researched for its potential applications in scientific research. This compound is commonly referred to as MMP or MMP-9 inhibitor due to its ability to inhibit the activity of MMP-9, an enzyme that plays a crucial role in various physiological processes such as tissue remodeling, wound healing, and cancer progression.
Mécanisme D'action
MMP inhibits the activity of MMP-9 by binding to its active site and preventing it from cleaving extracellular matrix proteins. MMP-9 plays a crucial role in tissue remodeling, wound healing, and cancer progression by breaking down extracellular matrix proteins and promoting cell migration and invasion. MMP inhibits the activity of MMP-9, thereby reducing tissue remodeling, wound healing, and cancer cell migration and invasion.
Biochemical and Physiological Effects:
MMP has been shown to have several biochemical and physiological effects. In animal models, MMP has been shown to reduce tumor growth and metastasis, improve cardiac function in heart failure, reduce inflammation in inflammatory diseases, and improve cognitive function in neurological disorders. MMP has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMP in lab experiments is its specificity for MMP-9. MMP-9 is overexpressed in many types of cancer and is associated with tumor invasion and metastasis. MMP is a specific inhibitor of MMP-9, which makes it an ideal tool for studying the role of MMP-9 in cancer progression. However, one of the limitations of using MMP in lab experiments is its potential toxicity. MMP has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MMP. One area of research is the development of more potent and selective MMP inhibitors. Another area of research is the identification of new targets for MMP inhibitors. MMP-9 is just one of many enzymes involved in tissue remodeling and cancer progression, and there may be other targets that are equally or more important. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of MMP inhibitors in humans.
Méthodes De Synthèse
The synthesis of 2-(4-methoxybenzyl)-4-[3-(methylthio)propanoyl]morpholine involves the reaction of 4-(chloromethyl)phenol with 3-(methylthio)propanoic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with morpholine in the presence of a catalyst such as triethylamine to yield the final product. The synthesis of MMP is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure and high-quality product.
Applications De Recherche Scientifique
MMP has been extensively studied for its potential applications in scientific research. One of the most promising applications of MMP is in the field of cancer research. MMP-9 is overexpressed in many types of cancer and is associated with tumor invasion and metastasis. MMP has been shown to inhibit the activity of MMP-9, thereby reducing tumor growth and metastasis in animal models. MMP has also been studied for its potential applications in the treatment of cardiovascular diseases, inflammatory diseases, and neurological disorders.
Propriétés
IUPAC Name |
1-[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-19-14-5-3-13(4-6-14)11-15-12-17(8-9-20-15)16(18)7-10-21-2/h3-6,15H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBUSKZEXZJONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CN(CCO2)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)-4-[3-(methylthio)propanoyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6137607.png)
![ethyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B6137615.png)
![2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6137633.png)
![2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6137634.png)


![1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6137661.png)
![{1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6137668.png)
![1-[2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B6137676.png)

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)acetamide](/img/structure/B6137692.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6137697.png)
![{5-[3-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6137700.png)
![2-amino-5-(2-chloro-6-fluorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6137707.png)